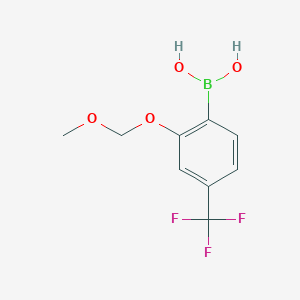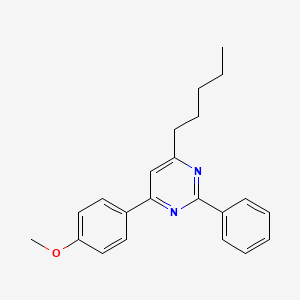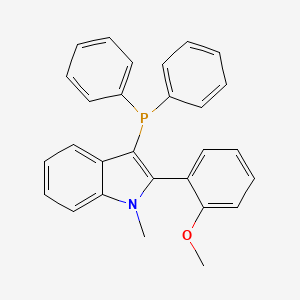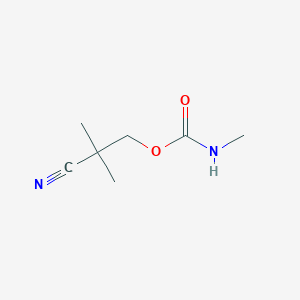
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene, or 4-F2MMP, is an organic compound with a wide range of scientific applications. It is a colorless liquid with a boiling point of 109˚C and a melting point of -47˚C. 4-F2MMP has been used in a variety of scientific experiments and research projects, due to its relatively low toxicity and high reactivity.
Applications De Recherche Scientifique
4-F2MMP has been used in a variety of scientific experiments and research projects. It has been used as a reagent in organic synthesis, as a reactant in catalytic hydrogenation reactions, and as a starting material for the synthesis of other organic compounds. 4-F2MMP has also been used as a model compound for studying the structure and reactivity of other organic compounds.
Mécanisme D'action
The mechanism of action of 4-F2MMP is complex and not completely understood. It is believed that the compound reacts with other organic compounds via a nucleophilic addition reaction. This reaction involves the addition of a nucleophile to a carbon atom, which results in the formation of a new bond. This reaction is believed to be facilitated by the presence of a catalyst, such as a metal ion or an organic base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-F2MMP are not well understood. However, some studies have suggested that the compound may have mild sedative and anticonvulsant effects. It has also been suggested that 4-F2MMP may have antioxidant properties, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-F2MMP in lab experiments is its relatively low toxicity and high reactivity. This makes it a safe and effective reagent for use in organic synthesis. However, there are some limitations to using 4-F2MMP in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, 4-F2MMP can be difficult to purify due to its low boiling point and the presence of impurities.
Orientations Futures
There are several potential future directions for 4-F2MMP research. One potential area of research is the development of new synthetic methods for the production of 4-F2MMP. Another potential area of research is the study of the biochemical and physiological effects of 4-F2MMP. Finally, researchers could investigate the potential therapeutic applications of 4-F2MMP, such as its potential antioxidant properties.
Méthodes De Synthèse
4-F2MMP is synthesized through a three-step process. The first step involves the reaction of 4-fluoro-2-methylphenol with propene in the presence of a catalyst. The second step is the hydrogenation of the resulting product to form the desired compound. The third and final step is the removal of the catalyst and the purification of the 4-F2MMP.
Propriétés
IUPAC Name |
4-fluoro-2-methyl-1-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-8(2)6-10-4-5-11(12)7-9(10)3/h4-5,7H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKNIPIAGWZRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)-2-methyl-1-propene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B6329383.png)



![1-[(2-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6329419.png)


![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)




![(11bR)-2,6-Bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%, (99% ee)](/img/structure/B6329482.png)
